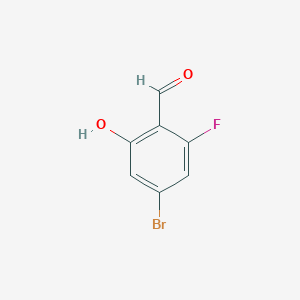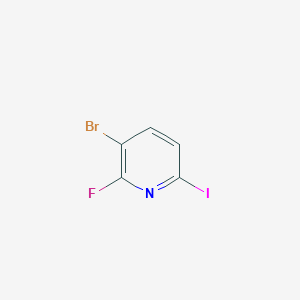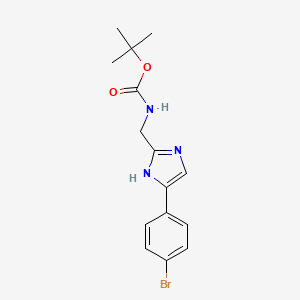
7-Brom-1H-Benzimidazol-2-ethanamin
Übersicht
Beschreibung
1H-Benzimidazole-2-ethanamine, 7-bromo- is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The addition of a bromine atom at the 7th position enhances its chemical reactivity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-ethanamine, 7-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. The bromine atom enhances its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its structure allows for modifications that can improve its pharmacological profile.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactivity.
Wirkmechanismus
Target of Action
Benzimidazole compounds are known to exhibit a wide range of biological activities, including antibacterial and anticancer effects, suggesting they may interact with multiple targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole compounds are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Benzimidazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-ethanamine, 7-bromo- can be synthesized through several methods. One common approach involves the bromination of 1H-benzimidazole-2-ethanamine. This can be achieved by reacting 1H-benzimidazole-2-ethanamine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 1H-Benzimidazole-2-ethanamine, 7-bromo- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-2-ethanamine, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted benzimidazoles.
Oxidation Products: Oxidized derivatives with additional functional groups like hydroxyl or carbonyl groups.
Reduction Products: Reduced forms of the compound, potentially with hydrogenated aromatic rings.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-2-ethanamine: The non-brominated parent compound, which has similar but less potent biological activities.
2-Bromo-1H-benzimidazole: Another brominated derivative, differing in the position of the bromine atom, which can affect its reactivity and biological properties.
1H-Benzimidazole-2-ethanamine, 5-bromo-: A positional isomer with the bromine atom at the 5th position, leading to different chemical and biological behaviors.
Uniqueness: 1H-Benzimidazole-2-ethanamine, 7-bromo- is unique due to the specific placement of the bromine atom, which can significantly influence its chemical reactivity and biological interactions. This positional specificity can lead to unique applications and advantages over other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Benzimidazole-2-ethanamine, 7-bromo-, covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
IUPAC Name |
2-(4-bromo-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQOYUBCRMCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-68-0 | |
| Record name | 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)






![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
![Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride](/img/structure/B1375802.png)




